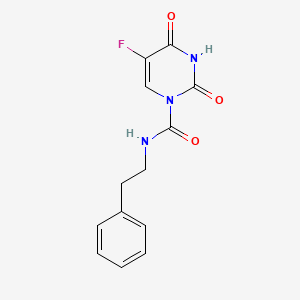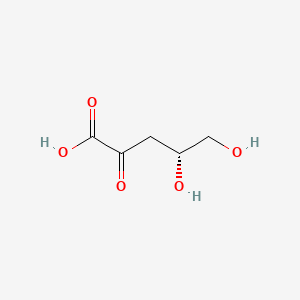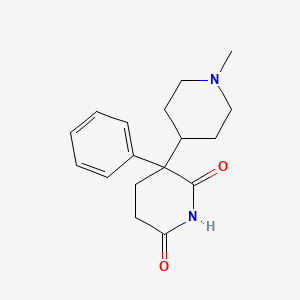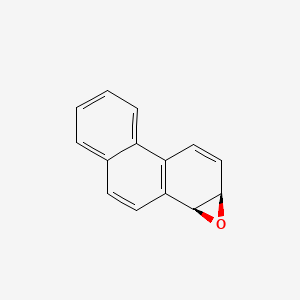
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene.
Wissenschaftliche Forschungsanwendungen
Chemical Resolution and Racemization Studies
1,2-Epoxydihydrophenanthrenes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, have been studied for their chemical resolution and racemization properties. Research indicates that these compounds can spontaneously racemize, and preliminary calculations suggest oxepin intermediates may account for this configurational instability (Boyd, Neill, & Stubbs, 1977).
Synthesis and Configuration Analysis
The synthesis of 1,2-epoxydihydrophenanthrenes from both racemic and optically pure precursors has been reported. These studies also focus on the absolute configuration of metabolites derived from these compounds, using techniques like X-ray crystallographic analysis (Boyd et al., 1987).
Stereoselective Metabolism
Research has shown that enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene can be metabolized to diastereomerically related bay-region diol epoxides. This stereoselective metabolism depends on the source of the microsomes used in the study (Vyas et al., 1982).
Enantioselective Epoxyalkane Formation
Certain microorganisms have shown the ability to produce highly enantio-enriched epoxyalkanes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, via stereoselective monooxygenase-mediated alkene epoxidation. This is an important finding for the synthesis of optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).
Glutathione Conjugation
Studies on glutathione conjugation of enantiomers of related compounds like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene have shown significant differences in rate and affinity for glutathione S-transferase, which is relevant for understanding the metabolic pathways and interactions of similar compounds (Watabe, Hiratsuka, & Tsurumori, 1985).
Enantioselective Synthesis
Research on palladium-catalyzed, enantioselective synthesis of related compounds highlights the potential for selective production of enantiomerically pure compounds, which is essential in pharmaceutical and fine chemical synthesis (Cheeseman et al., 2004).
Thermal Reactions and Flame Retardancy in Polymers
The incorporation of related epoxides into epoxy resins has been studied for improving flame retardancy and thermal stability in polymers. This application is crucial for developing safer and more durable materials (Wang et al., 2010).
Eigenschaften
CAS-Nummer |
66226-25-3 |
|---|---|
Produktname |
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene |
Molekularformel |
C14H10O |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1 |
InChI-Schlüssel |
ALTXUIJFJAHUPS-KGLIPLIRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



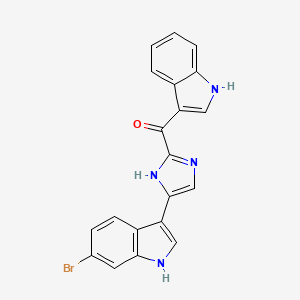
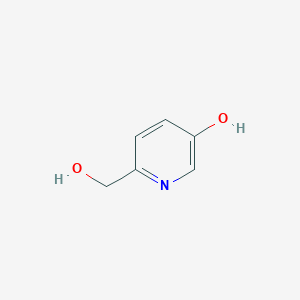
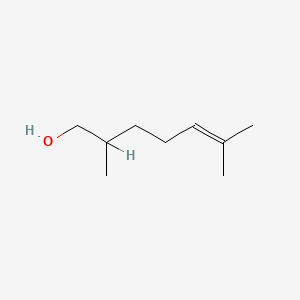
![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
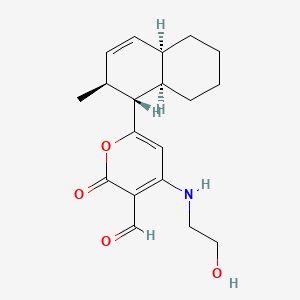
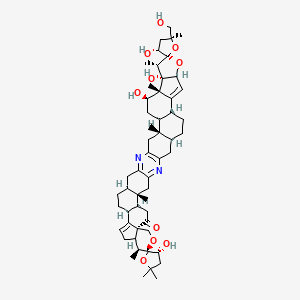
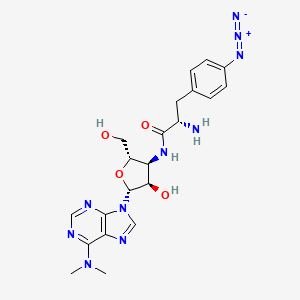
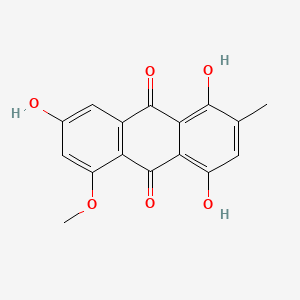
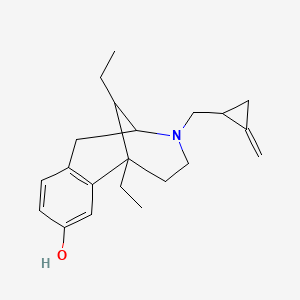
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
